molecular formula C25H20FN3O B2444303 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-59-8

8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2444303
CAS No.: 901021-59-8
M. Wt: 397.453
InChI Key: HZTOTPQOXGQBLJ-UHFFFAOYSA-N
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Description

8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O and its molecular weight is 397.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Antimicrobial Agents : Compounds within the pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving quinoline derivatives, have been explored for their potential antimicrobial properties. These derivatives have been evaluated for antibacterial and antifungal activities, demonstrating promising applications in the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

  • Cancer Research : Novel 3-quinoline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, offering a new avenue for cancer treatment strategies. These compounds exhibited efficacy in disease-relevant models, especially in combination with DNA damage-inducing agents (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Materials Science and Photophysical Properties

  • Organic Fluorescent Materials : Research into pyrazolo[3,4-b]quinoline derivatives has revealed their suitability as highly efficient organic fluorescent materials, ideal for applications in light-emitting devices. These compounds exhibit stable fluorescence in various solvents, with potential for reversible quenching processes, highlighting their application in optoelectronic devices (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

  • Photoluminescence Applications : The photoluminescent properties of quinoxaline derivatives, synthesized through Suzuki cross-coupling reactions, were investigated for their potential in photoluminescence applications. These studies provide insights into the electronic and photophysical properties, suggesting their use in luminescent materials (Mancilha, Neto, Lopes, Moreira, Quina, Gonçalves, & Dupont, 2006).

Properties

IUPAC Name

8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTOTPQOXGQBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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